Verruculotoxin
Overview
Description
Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum. It is a heterocyclic organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrazin-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of verruculotoxin involves several steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrazin-1-one core through cyclization reactions. Specific details on the synthetic routes and reaction conditions are available in the literature .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Penicillium verruculosum cultures. The conditions for optimal production include maintaining specific temperature, pH, and nutrient levels to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Verruculotoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrazin-1-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
Scientific Research Applications
Verruculotoxin has several scientific research applications, including:
Chemistry: Used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biological tool.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of verruculotoxin involves its interaction with specific molecular targets within cells. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to verruculotoxin include other mycotoxins produced by Penicillium species, such as:
- Penicillic acid
- Patulin
- Citrinin
Uniqueness
This compound is unique due to its specific structure and the presence of the pyrido[1,2-a]pyrazin-1-one core. This structural feature distinguishes it from other mycotoxins and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUANCTHYEDWUMU-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204639 | |
Record name | Verruculotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56092-63-8 | |
Record name | Verruculotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56092-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verruculotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verruculotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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